2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Overview
Description
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Alternatives in Industry and Environment
Fluorinated compounds, including alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been increasingly used in numerous industrial applications due to their unique properties. These compounds find applications in fluoropolymer manufacture, surface treatments (textiles, leather, food contact materials), metal plating, fire-fighting foams, and other commercial products. Despite their widespread use, the environmental release, persistence, and potential human and environmental health impacts of these fluorinated alternatives are not fully understood, highlighting a significant gap in risk assessment and management (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the microbial degradation of polyfluoroalkyl chemicals, which can be precursors to PFCAs and PFSAs, sheds light on potential environmental biodegradation pathways. These studies are crucial for understanding how such compounds, once released into the environment, may transform or degrade through microbial action, thus influencing their fate and potential impacts (Liu & Mejia Avendaño, 2013).
Catalytic Oxidation and Chemical Transformations
Research on the catalytic oxidation of cyclohexene, a structural relative to the compound , illustrates the potential for selective chemical transformations in synthesizing various industrially significant products. This highlights the role of such compounds in facilitating or undergoing chemical reactions that are pivotal in the production of intermediates for the chemical industry (Cao et al., 2018).
Reactive Extraction of Carboxylic Acids
The application of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions is another area of relevance. This research underlines the importance of such fluorinated compounds in separation processes, where they may enhance the efficiency of extracting carboxylic acids, a fundamental process in various industrial applications (Djas & Henczka, 2018).
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-7(6(11)12)4-2-3-5-8(7,9)10/h2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAVEXAFMXHVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.